B1576442 HFIAP-1

HFIAP-1

カタログ番号: B1576442
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HFIAP-1 (Hagfish Intestinal Antimicrobial Peptide-1) is a cationic antimicrobial peptide (AMP) isolated from the Atlantic hagfish (Myxine glutinosa). It belongs to the cathelicidin family of AMPs, which are critical components of innate immunity in vertebrates . Structurally, HFIAP-1 comprises 37 amino acid residues, with two brominated tryptophan residues (Br-Trp) at positions 7 and 32 . This bromination distinguishes it from its isoforms, HFIAP-2 (one Br-Trp at W7) and HFIAP-3 (29 residues, Br-Trp at W7). Non-brominated synthetic analogs of HFIAP-1 exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations of 2–16 µg/mL.

特性

生物活性

Gram+ & Gram-,

配列

GFFKKAWRKVKHAGRRVLDTAKGVGRHYVNNWLNRYR

製品の起源

United States

類似化合物との比較

Comparative Analysis of HFIAP-1 and Similar Compounds

Structural Features

HFIAP-1 shares homology with other AMPs across species but exhibits unique structural traits. A comparison with key analogs is summarized in Table 1 .

Table 1: Structural and Functional Comparison of HFIAP-1 and Related AMPs

Compound Source Organism Length (Residues) Key Structural Features MIC Range (µg/mL) Protease Resistance Family
HFIAP-1 Myxine glutinosa 37 Two Br-Trp (W7, W32) 2–16 High Cathelicidin
HFIAP-2 Myxine glutinosa 37 One Br-Trp (W7) 2–16 Moderate Cathelicidin
HFIAP-3 Myxine glutinosa 29 One Br-Trp (W7) 2–16 Low Cathelicidin
Moronecidin Hybrid striped bass 22 Sequence similarity to HFIAP-1 Not reported Not reported Pleurocidin-like
BjAMP1 Branchiostoma spp. 97 (precursor) No cathelin domain Experimental Not reported Novel AMP family
Vipericidins South American vipers Variable CRAMPs with α-helical motifs 1–8 Moderate Cathelicidin-related

Key Observations :

  • Bromination : Brominated tryptophan residues in HFIAP-1 and its isoforms enhance protease resistance without altering antimicrobial potency .
  • Sequence Length : Shorter isoforms like HFIAP-3 retain activity but may exhibit reduced stability due to fewer residues.
  • Evolutionary Divergence : HFIAP-1’s cathelicidin-like domain is absent in BjAMP1, suggesting convergent evolution of AMPs in divergent species .
Functional and Mechanistic Comparisons
  • Antimicrobial Spectrum :
    HFIAP-1 and its isoforms demonstrate broad-spectrum activity comparable to vipericidins (MIC: 1–8 µg/mL for vipericidins vs. 2–16 µg/mL for HFIAPs) . However, vipericidins exhibit hemolytic activity, which is absent in HFIAPs, making the latter safer for therapeutic applications .
  • Mechanism of Action :
    Like other cathelicidins, HFIAP-1 disrupts bacterial membranes via electrostatic interactions with anionic lipids. In contrast, BjAMP1 lacks the cathelin domain, suggesting a distinct mode of action involving cationic regions targeting intracellular components .
  • Protease Resistance: Bromination in HFIAP-1 significantly improves resistance to trypsin and chymotrypsin compared to non-brominated AMPs like moronecidin .
Evolutionary and Phylogenetic Insights
  • HFIAP-1’s signal peptide has been used to identify AMPs in evolutionarily distant species, such as the amphioxus Branchiostoma japonicum (BjAMP1), despite low sequence homology in mature peptides .
  • Vipericidins and HFIAPs share a common ancestral cathelicidin scaffold but diverged functionally: vipericidins evolved hemolytic properties for venom toxicity, while HFIAPs specialized in mucosal immunity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。